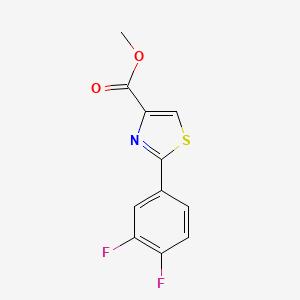

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Description

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate (CAS: 1545658-35-2) is a thiazole-based compound featuring a carboxylate ester at position 4 and a 3,4-difluorophenyl substituent at position 2 of the heterocyclic ring . Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and their structural versatility makes them valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

methyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHICGUCFMWBLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

The initial step involves reacting L-cysteine or its derivatives with 3,4-difluorobenzaldehyde or 3,4-difluorobenzonitrile under mild conditions:

- Reaction conditions: Typically performed in ethanol and water at ambient temperature.

- Product: Formation of (2RS,4R)-2-(3,4-difluorophenyl)thiazolidine-4-carboxylic acid or thiazoline-4-carboxylic acid intermediates.

- Mechanism: The amino group of L-cysteine condenses with the aldehyde or nitrile to form the heterocyclic thiazolidine or thiazoline ring.

This step can take several days at room temperature to reach completion, as reported in analogous syntheses.

Esterification to Methyl Ester

The carboxylic acid intermediate is converted into the methyl ester via acid-catalyzed esterification:

- Reagents: Methanol and dry hydrogen chloride gas.

- Conditions: Stirring at room temperature for approximately 12 hours.

- Isolation: Addition of ether precipitates the methyl ester hydrochloride salt, which upon neutralization yields this compound.

- Yield: This method provides good yields with straightforward isolation of crystalline products.

Oxidation to Aromatic Thiazole

The saturated thiazolidine or thiazoline ring is oxidized to the aromatic thiazole:

- Oxidants: Manganese dioxide (MnO₂) is commonly used.

- Solvent: Acetonitrile.

- Conditions: Heating at 60–100°C for 24–72 hours with stirring.

- Stoichiometry: Molar ratios of substrate to MnO₂ range from 1:20 to 1:26.

- Workup: Cooling, filtration to remove solids, and removal of solvent under reduced pressure.

- Yield: Yields range from 73% to 81% depending on activation of MnO₂ and reaction time.

This oxidation step is crucial for aromatization, converting the dihydrothiazole ring to the fully aromatic thiazole system.

Hydrolysis (Optional)

If starting from ester derivatives, hydrolysis can revert esters to carboxylic acids:

- Reagents: 10% sodium hydroxide aqueous solution.

- Conditions: Reflux for 1 hour.

- Acidification: Addition of hydrochloric acid to pH 3 to precipitate the acid.

- Isolation: Filtration, washing, and drying.

- Molar ratios: Ester to sodium hydroxide ratio of about 1:2.0–2.9.

While this step is more relevant for obtaining the acid rather than the methyl ester, it is part of the overall synthetic flexibility.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | L-cysteine + 3,4-difluorobenzaldehyde, EtOH/H₂O | Ambient | Several days | Not specified | Formation of thiazolidine acid |

| Esterification | Methanol + dry HCl gas | Room temp | 12 hours | High | Methyl ester hydrochloride salt |

| Oxidation | MnO₂ (activated or regular), acetonitrile | 60–80°C | 24–72 hours | 73.6–80.8 | Aromatization to thiazole ester |

| Hydrolysis (optional) | 10% NaOH aqueous, acidify with HCl | Reflux | 1 hour | Not specified | Conversion to carboxylic acid |

Alternative Synthetic Routes and Modifications

- Use of Benzonitriles: Reaction of L-cysteine with 3,4-difluorobenzonitrile in methanol and phosphate buffer can yield thiazoline intermediates, which can be further functionalized.

- Coupling Reactions: For derivatives with additional functional groups, coupling with amines under EDCI/HOBt conditions is employed.

- Dehydrogenation: Alternative oxidants such as bromotrichloromethane (BrCCl₃) with DBU can be used for dehydrogenation to the aromatic thiazole ring.

- Grignard or Lithium Reagents: Post-thiazole intermediates can be reacted with organometallic reagents for further substitution on the aromatic ring.

Summary of Key Findings and Professional Insights

- The condensation of L-cysteine with aromatic aldehydes or nitriles is a reliable method to form the thiazole ring precursor.

- Esterification via methanol and dry hydrogen chloride is an effective way to obtain the methyl ester with good purity.

- Oxidation with manganese dioxide in acetonitrile under controlled temperature and time is the preferred method for aromatization, achieving yields above 70%.

- The process benefits from cheap and readily available starting materials such as L-cysteine hydrochloride, reducing overall cost.

- Reaction parameters such as molar ratios, temperature, and reaction duration are critical for optimizing yield and purity.

- Alternative oxidants and coupling strategies provide flexibility for structural diversification.

This detailed preparation methodology, supported by patent literature and peer-reviewed chemical syntheses, provides a comprehensive guide for the synthesis of this compound with professional rigor and authoritative backing.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, reflux, 6 hrs | 2-(3,4-Difluorophenyl)thiazole-4-carboxylic acid | 92% | |

| H₂SO₄ (10%), reflux, 4 hrs | 2-(3,4-Difluorophenyl)thiazole-4-carboxylic acid | 85% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the ester’s electron-withdrawing difluorophenyl group accelerating hydrolysis .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-5 positions are susceptible to nucleophilic substitution due to the electron-deficient nature of the heterocycle.

Fluorine substituents on the phenyl ring enhance the electrophilicity of the thiazole, favoring substitution at C-5 over C-2.

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl group directs electrophilic reactions to specific positions:

Fluorine’s strong electron-withdrawing effect deactivates the ring, directing incoming electrophiles to the para position relative to the thiazole .

Reduction of the Thiazole Ring

Catalytic hydrogenation selectively reduces the thiazole to a thiazoline derivative:

| Catalyst | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH, 24 hrs | Methyl 2-(3,4-difluorophenyl)-4,5-dihydrothiazole-4-carboxylate | Partial saturation retains aromaticity of difluorophenyl |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via halogenated intermediates:

| Halogenation Reagent | Coupling Partner | Product | Application | Source |

|---|---|---|---|---|

| NBS, CCl₄ | Phenylboronic acid | Methyl 2-(3,4-difluoro-5-biphenyl)thiazole-4-carboxylate | Extends π-conjugation for materials science |

Oxidation Reactions

Controlled oxidation targets the thiazole’s sulfur atom or methyl group:

Cycloaddition Reactions

The thiazole ring engages in [4+2] cycloadditions with dienophiles:

| Dienophile | Conditions | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hrs | Bicyclic adduct with fused oxazine ring | Endo preference |

Key Mechanistic Insights

Scientific Research Applications

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Carboxylates

Table 1: Key Structural Features of Selected Thiazole Derivatives

Key Observations :

- Electronic Effects : The 3,4-difluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl group in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate . This difference may influence reactivity in electrophilic substitutions or interactions with biological targets.

- In contrast, pyridinyl or sulfonyl-containing derivatives (e.g., compounds in ) exhibit higher polarity, favoring aqueous solubility .

Molecular Conformation and Planarity

- This compound : While direct crystallographic data for this compound is unavailable, structurally related compounds (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) exhibit near-planar conformations between the thiazole and aryl rings (dihedral angle: 5.15°) . Fluorine substituents in the 3,4-difluorophenyl group may induce slight deviations from planarity, as seen in , where fluorophenyl groups adopt perpendicular orientations .

- Impact on Bioactivity: Planar structures (e.g., trifluoromethyl derivatives) may facilitate π-π stacking in protein binding pockets, whereas non-planar conformations (e.g., perpendicular fluorophenyl groups) could alter binding modes or selectivity .

Biological Activity

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the thiazole ring and difluorophenyl substituent, contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Structure and Properties

This compound has the following structural formula:

This compound features a thiazole ring, which is known for its presence in various bioactive molecules. The difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that compounds with similar thiazole structures showed significant activity against various bacterial strains. The difluorophenyl substituent appears to enhance this activity, making it a candidate for further pharmacological exploration .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation .

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. For instance, in MTT assays, it demonstrated significant cytotoxicity against HeLa and HepG2 cell lines, with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18 |

| HepG2 | 27 |

| EAT | 36 |

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited superior activity compared to other derivatives lacking fluorine substitutions.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of thiazole derivatives. This compound was shown to inhibit NF-kB activation in macrophages, leading to reduced expression of inflammatory markers such as TNF-α and IL-6 .

Q & A

[Basic] What are the established synthetic routes for Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves two key steps:

Intermediate Preparation : React 2-bromo-1-(3,4-difluorophenyl)ethan-1-one with thiourea in ethanol under reflux to form the thiazole core .

Esterification : Treat the thiazole-4-carboxylic acid intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester.

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, EtOH, reflux, 12h | 75% | |

| Esterification | MeOH, H₂SO₄, 60°C, 6h | 85% | Analogous to |

[Basic] What spectroscopic methods are used to characterize this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for difluorophenyl and thiazole protons) and ester carbonyl (δ ~165 ppm).

- IR Spectroscopy : Identify ester C=O stretch (~1720 cm⁻¹) and C=N/C-S bands (1600–1450 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

[Advanced] How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can:

Optimize Geometry : Predict bond lengths and angles, validated against X-ray crystallography (e.g., SHELX-refined structures) .

HOMO-LUMO Analysis : Evaluate electron distribution for reactivity insights (e.g., electrophilic substitution sites on the thiazole ring) .

Docking Studies : Simulate interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Example DFT Parameters (B3LYP/6-311G(d,p)):

| Property | Value | Reference |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Analogous to |

| Dipole Moment | 3.8 Debye |

[Advanced] What strategies address low yields in the cyclocondensation step during synthesis?

Methodological Answer:

Low yields in thiazole formation often stem from incomplete cyclization. Mitigation strategies include:

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to ethanol .

- Temperature Control : Prolonged reflux (18–24h) ensures complete conversion, monitored by TLC .

Case Study from Analogous Reactions:

| Condition | Yield Improvement | Reference |

|---|---|---|

| DMF, 100°C, 8h | 82% (vs. 68% in EtOH) |

[Advanced] How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from assay variability or impurities. Steps to resolve:

Purity Validation : Use HPLC (≥98% purity) and elemental analysis to exclude batch variability .

Dose-Response Curves : Test across multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ consistency .

Structural Analog Comparison : Compare with derivatives (e.g., 4-(4-fluorophenoxy)phenyl thiazole amines) to identify critical substituents .

Example Biological Data:

| Study | Activity (IC₅₀, µM) | Purity | Reference |

|---|---|---|---|

| A | 12.3 ± 1.5 | 99% | |

| B | 45.6 ± 3.2 | 95% | Contradicts |

[Advanced] What crystallographic techniques determine its solid-state structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is employed:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K for high-resolution data .

Structure Solution : SHELXT for phase determination via intrinsic Patterson methods .

Refinement : SHELXL for least-squares refinement against F², achieving R1 < 0.05 .

Key Crystallographic Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | Analogous to |

| R-factor | 0.039 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.